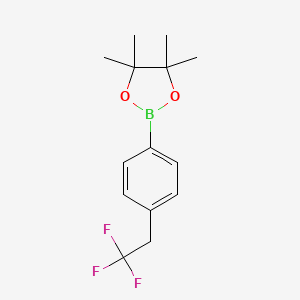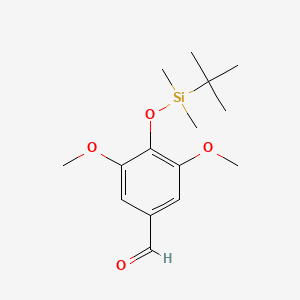
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborolane compounds typically involves rhodium-catalyzed hydroboration processes. For example, a study by Coombs et al. (2006) details the preparation of a 1,3,2-dioxaborolane derivative through rhodium-catalyzed hydroboration of allyl phenyl sulfone, highlighting the versatility of these synthesis methods for producing complex boron-containing compounds (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is often determined by single-crystal X-ray diffraction studies. Coombs et al. (2006) described the crystal structure of a 1,3,2-dioxaborolane derivative, noting no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, indicative of the compound's stable structure (Coombs et al., 2006).
Chemical Reactions and Properties
The reactivity of 1,3,2-dioxaborolane derivatives with different reactants highlights their chemical versatility. For instance, the reactions with organosilicon compounds or silanes leading to fluorotrimethylsilane and other derivatives underscore their potential in synthesizing fluorinated compounds and polymers (Haszeldine et al., 1975).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Material Development
This boronic ester has been instrumental in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives exhibited inhibitory activity against serine proteases, including thrombin, and were studied in both solid state and solution, displaying significant coordination properties (Spencer et al., 2002). Similarly, it served as a precursor in the development of a new 4-substituted pyrene derivative for H2O2 detection in living cells, highlighting its role in creating sensitive and selective fluorescent probes (Nie et al., 2020).
Advanced Material Synthesis
The compound's utility extends to the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. These novel compounds hold promise for new materials in LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015). Furthermore, it facilitated the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its critical role in producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Exploration of Electrochemical Properties
Research also delved into the electrochemical properties and reactions of sulfur-containing organoboron compounds. Comparative studies revealed the β-effect of organoborate, indicating lower oxidation potential and highlighting the potential for selective substitution reactions (Tanigawa et al., 2016). This underscores the compound's significance in electrochemical synthesis and its potential for developing novel electrochemical sensors and materials.
Nanoparticle Synthesis and Applications
Additionally, the compound's role in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks was investigated. These nanoparticles, developed for stable dispersion in water, exhibited bright fluorescence emission, crucial for applications in imaging and sensing technologies (Fischer et al., 2013).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-10(6-8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHOGMROQZLQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
1310949-87-1 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/no-structure.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
